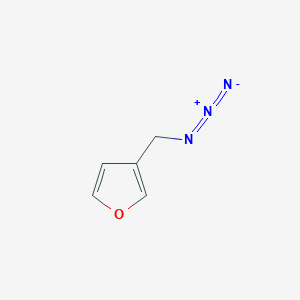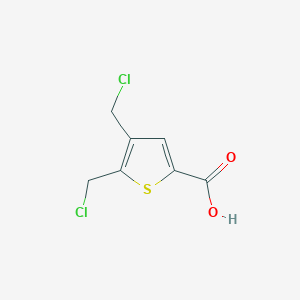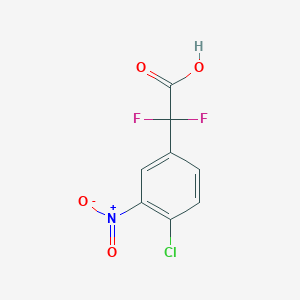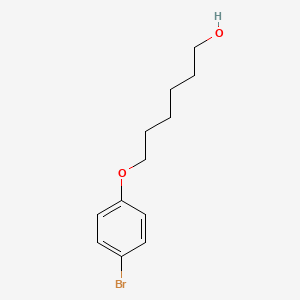
N,N-diethyl-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1,1,1-trifluoromethanesulfonamide: is an organic compound that belongs to the class of trifluoromethanesulfonamides. These compounds are characterized by the presence of a trifluoromethanesulfonyl group attached to a nitrogen atom. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Wirkmechanismus
Target of Action
It is primarily used as a reagent in organic synthesis reactions, particularly in the synthesis of fluorinated compounds .
Mode of Action
As a reagent, it likely interacts with other molecules to facilitate the formation of new chemical bonds, contributing to the synthesis of fluorinated compounds .
Biochemical Pathways
As a reagent in organic synthesis, it likely influences the pathways related to the synthesis of fluorinated compounds .
Result of Action
As a reagent, its primary effect would be the facilitation of chemical reactions, leading to the synthesis of fluorinated compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CF3SO2Cl+(C2H5)2NH→CF3SO2N(C2H5)2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-diethyl-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-diethyl-1,1,1-trifluoromethanesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its strong electron-withdrawing properties make it valuable in various chemical transformations.
Biology and Medicine: In biological research, the compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its unique chemical properties allow for the modification of biological targets, leading to the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of flame-resistant solvents, electrolytes for batteries, and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
- N,N-dimethyl-1,1,1-trifluoromethanesulfonamide
- N,N-diethyl-1,1,1-trifluoromethanesulfonamide
- Bis(trifluoromethanesulfonyl)imide
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other trifluoromethanesulfonamides. For example, the presence of diethyl groups enhances its lipophilicity and alters its reactivity compared to N,N-dimethyl-1,1,1-trifluoromethanesulfonamide. Bis(trifluoromethanesulfonyl)imide, on the other hand, is known for its strong acidity and is widely used as a catalyst in various reactions .
Eigenschaften
IUPAC Name |
N,N-diethyl-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO2S/c1-3-9(4-2)12(10,11)5(6,7)8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNGTCLXUUOMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044478 |
Source


|
| Record name | N,N-Diethyl-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-39-1 |
Source


|
| Record name | N,N-Diethyl-1,1,1-trifluoromethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid](/img/structure/B6611916.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)
![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)



